1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes an allyl group, a methyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidinone core
Preparation Methods
The synthesis of 1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the allyl group: This step may involve an allylation reaction using an allyl halide and a suitable base.
Introduction of the methyl group: This can be done through a methylation reaction using a methylating agent such as methyl iodide.
Introduction of the sulfanyl group: This step may involve a thiolation reaction using a thiol reagent.
Introduction of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using a trifluoromethylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrido[2,3-d]pyrimidinone core can be reduced under appropriate conditions using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under suitable conditions.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it of interest for the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity to certain receptors. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1-ALLYL-7-METHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents.
This compound: This compound has a similar functional group arrangement but may differ in the position of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
7-methyl-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-3-4-18-9-8(10(19)17-11(18)20)7(12(13,14)15)5-6(2)16-9/h3,5H,1,4H2,2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFUXKIGUBWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC=C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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